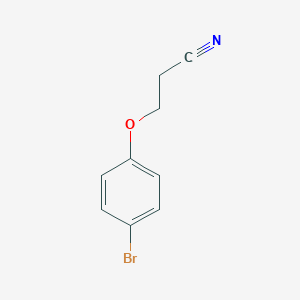

3-(4-Bromophenoxy)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVPKJBXTXXLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427274 | |

| Record name | 3-(4-bromophenoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118449-57-3 | |

| Record name | 3-(4-bromophenoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Bromophenoxy)propanenitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(4-Bromophenoxy)propanenitrile, a key intermediate in organic synthesis and a valuable building block in the development of novel therapeutics, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] This document will delve into the mechanistic underpinnings of the primary synthetic route, offer a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity outcome. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical knowledge and practical insights necessary for the successful synthesis of this compound.

Introduction and Significance

This compound, with the CAS number 118449-57-3, is an important organic intermediate.[2] Its structure, featuring a brominated aromatic ring, an ether linkage, and a nitrile group, makes it a versatile precursor for a variety of more complex molecules. In recent years, its utility as a linker molecule in the burgeoning field of PROTACs has brought it to the forefront of medicinal chemistry research.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC, and this compound offers a synthetically accessible and chemically stable scaffold for linker development.

The Core Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet highly reliable reaction, first developed by Alexander Williamson in 1850, forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[3] In this specific application, the reaction involves the nucleophilic substitution of a halide from a propanenitrile derivative by the 4-bromophenoxide ion.

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The key steps are:

-

Deprotonation: The phenolic proton of 4-bromophenol is acidic and is readily removed by a suitable base to form the 4-bromophenoxide ion. This deprotonation is crucial as the resulting phenoxide is a much stronger nucleophile than the neutral phenol.

-

Nucleophilic Attack: The highly nucleophilic 4-bromophenoxide ion then attacks the electrophilic carbon atom of a 3-halopropanenitrile (e.g., 3-bromopropanenitrile or 3-chloropropanenitrile). This attack occurs from the backside of the carbon-halogen bond.

-

Displacement: In a concerted step, the carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks, with the halide ion acting as the leaving group. This results in the formation of the desired ether, this compound.

dot graph "Williamson_Ether_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Williamson Ether Synthesis Workflow.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of a structurally analogous compound, 3-(4-methoxyphenoxy)propanenitrile, and is optimized for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 4-Bromophenol | 173.01 | 17.3 g | 0.1 | 1.0 |

| 3-Bromopropanenitrile | 133.98 | 14.7 g | 0.11 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 g | 0.15 | 1.5 |

| Acetonitrile (anhydrous) | 41.05 | 200 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromophenol (17.3 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask.

-

Addition of Electrophile: While stirring the suspension at room temperature, add 3-bromopropanenitrile (14.7 g, 0.11 mol) dropwise over 10-15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain it at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material (4-bromophenol) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide precipitate and wash the solid with a small amount of acetonitrile.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in 200 mL of dichloromethane (DCM) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 100 mL of 1M sodium hydroxide solution (to remove any unreacted 4-bromophenol), 100 mL of water, and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The appropriate eluent composition should be determined by TLC analysis.

-

-

Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid. The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Experimental Synthesis Workflow.

Causality Behind Experimental Choices

-

Choice of Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the phenol without being overly reactive, which could lead to side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.[3] For aryl ethers, bases like NaOH, KOH, and K₂CO₃ are commonly used.[1]

-

Choice of Solvent: Acetonitrile is a polar aprotic solvent that is ideal for SN2 reactions.[4] It effectively solvates the potassium cation without strongly solvating the phenoxide anion, thus maintaining its nucleophilicity. Other polar aprotic solvents like DMF could also be used.[1]

-

Reaction Temperature: Refluxing the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or products.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.[5] The choice of a hexane/ethyl acetate gradient allows for the efficient separation of the product from any non-polar impurities and more polar unreacted starting materials.

Conclusion

The Williamson ether synthesis provides a robust and high-yielding pathway to this compound. By carefully controlling the reaction conditions, particularly the choice of base and solvent, and by employing a systematic work-up and purification procedure, researchers can reliably obtain this valuable intermediate in high purity. This guide provides the necessary technical details and scientific rationale to empower researchers in their synthetic endeavors.

References

- BIOSYNCE. (n.d.). This compound CAS 118449-57-3.

- Utah Tech University. (n.d.). Williamson Ether Synthesis.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

Sources

An In-Depth Technical Guide to 3-(4-Bromophenoxy)propanenitrile

Introduction: A Versatile Building Block in Modern Drug Discovery

3-(4-Bromophenoxy)propanenitrile is a bifunctional organic molecule that has emerged as a critical building block, particularly in the field of targeted protein degradation. Its structure, featuring a brominated aromatic ring and a terminal nitrile group connected by a flexible ether linkage, provides synthetic handles for elaboration into more complex molecules. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development. The primary application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1]

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section consolidates the key identifiers and physicochemical characteristics of this compound.

Chemical Identity

The following table summarizes the essential identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 118449-57-3 | [1][2][3] |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| Molecular Weight | 226.07 g/mol | [1][2] |

| IUPAC Name | This compound | [4] |

| SMILES | N#CCCOc1ccc(cc1)Br | [5] |

| InChI Key | JXVPKJBXTXXLPN-UHFFFAOYSA-N | [4] |

Physicochemical Properties

These properties are crucial for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Physical Form | Powder or crystals | [4] |

| Boiling Point | 344.4 ± 22.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 162.1 ± 22.3 °C | [3] |

| Storage Temperature | Room temperature, sealed in dry conditions | [4] |

| XLogP3 | 2.3 | [2] |

Section 2: Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound is achieved via a base-catalyzed oxa-Michael addition. This reaction involves the conjugate addition of 4-bromophenol to acrylonitrile.

Causality of Experimental Design

-

Choice of Reactants: 4-bromophenol provides the core aromatic structure, while acrylonitrile serves as the three-carbon nitrile-containing fragment. Acrylonitrile is an "electron-poor" alkene due to the electron-withdrawing nature of the nitrile group, making it an excellent Michael acceptor.

-

Role of the Base: A base (e.g., sodium carbonate, potassium carbonate, or a non-nucleophilic organic base like DBU) is essential to deprotonate the phenolic hydroxyl group of 4-bromophenol.[3] This generates the more nucleophilic 4-bromophenoxide anion, which is required to initiate the attack on the electron-deficient β-carbon of acrylonitrile.

-

Solvent Selection: A polar aprotic solvent such as acetonitrile, DMF, or acetone is typically used. These solvents effectively solvate the cation of the base (e.g., K⁺) without interfering with the nucleophilicity of the phenoxide anion, thereby facilitating the reaction.

dot

Caption: Oxa-Michael Addition Workflow.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful synthesis is confirmed by characterization of the final product as described in Section 3.

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq) and a suitable polar aprotic solvent (e.g., acetonitrile, approx. 0.2 M concentration).

-

Base Addition: Add a slight excess of a powdered anhydrous base, such as potassium carbonate (1.5 eq). Stirring the suspension allows for the in-situ formation of the potassium 4-bromophenoxide salt.

-

Michael Addition: Add acrylonitrile (1.2 eq) to the suspension. The slight excess of acrylonitrile ensures the complete consumption of the limiting reagent, 4-bromophenol.

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-bromophenol starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Filter off the inorganic base and wash the solid with a small amount of solvent.[3]

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Section 3: Spectral Characterization

Structural validation is paramount. The following spectral data are characteristic of this compound and confirm its identity.

| Technique | Characteristic Signals | Interpretation |

| ¹H NMR | δ ~7.4-7.5 (d, 2H), δ ~6.8-6.9 (d, 2H), δ ~4.2 (t, 2H), δ ~2.8 (t, 2H) | The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The two triplets correspond to the adjacent -O-CH₂- and -CH₂-CN protons of the propyl chain. |

| ¹³C NMR | δ ~157 (Ar C-O), δ ~133 (Ar C-H), δ ~118 (C≡N), δ ~117 (Ar C-H), δ ~116 (Ar C-Br), δ ~64 (-O-CH₂-), δ ~18 (-CH₂-CN) | Confirms the 9 unique carbon environments in the molecule, including the key quaternary carbons and the nitrile carbon. |

| IR (cm⁻¹) | ~2250 (C≡N stretch), ~1240 (Aryl-O-C stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch) | The sharp, medium-intensity peak at ~2250 cm⁻¹ is definitive for the nitrile functional group. The strong aryl ether stretch confirms the C-O-C linkage. |

| Mass Spec (EI) | M⁺ at m/z 225/227 | The molecular ion peak will appear as a doublet with a ~1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |

Section 4: Reactivity and Applications in Drug Development

The utility of this compound stems from the distinct reactivity of its functional groups, making it a versatile intermediate.

Key Reactive Sites

-

Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the covalent attachment of this linker to a ligand designed to bind an E3 ubiquitin ligase, a key step in PROTAC synthesis.

-

Nitrile Group: The nitrile is relatively stable but can be chemically transformed if needed. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine. This provides an alternative point of attachment or further functionalization.

-

Ether Linkage: The phenoxy-propyl ether bond is chemically robust and stable to most reaction conditions, providing a flexible and inert spacer between the two ends of the molecule.

Application as a PROTAC Linker

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.

This compound is an ideal precursor for the linker component. The aryl bromide end can be coupled to the E3 ligase ligand, while the nitrile end can be reduced to an amine and then acylated to connect to the POI-binding ligand. The length and flexibility of the propoxy chain are often crucial for achieving the optimal orientation for the "molecular handshake" between the POI and the E3 ligase.

dot

Caption: Role of the Linker in a PROTAC.

Section 5: Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

-

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be harmful if swallowed (H302) or inhaled (H332).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols. Use non-sparking tools.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined properties. Its straightforward synthesis via oxa-Michael addition and the orthogonal reactivity of its aryl bromide and nitrile functionalities make it an exceptionally useful building block. For professionals in drug discovery, its primary role as a PROTAC linker precursor underscores its importance in the development of next-generation therapeutics for targeted protein degradation. A firm grasp of its chemical characteristics, synthesis, and handling is essential for leveraging its full potential in the laboratory.

References

- PubChem. (n.d.). This compound.

- BIOSYNCE. (n.d.). This compound CAS 118449-57-3.

- ChemUniverse. (n.d.). This compound [P69601].

- PubChemLite. (n.d.). This compound (C9H8BrNO).

- Arctom. (n.d.). CAS NO. 118449-57-3 | this compound.

- ChemicalRegister.com. (n.d.). This compound (CAS No. 118449-57-3) Suppliers.

- PubChem. (n.d.). 3-(4-Bromophenyl)propanenitrile.

- Patonay, T., et al. (2010). Australian Journal of Chemistry, 63(11), 1582-1593.

- CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved from a general SDS which outlines hazards for similar nitrile compounds.

Sources

- 1. biosynce.com [biosynce.com]

- 2. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]

- 3. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(2-bromophenoxy)propanenitrile synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

3-(4-Bromophenoxy)propanenitrile CAS 118449-57-3 properties

An In-depth Technical Guide to 3-(4-Bromophenoxy)propanenitrile (CAS 118449-57-3): Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

This compound, identified by CAS number 118449-57-3, is a bifunctional organic molecule that has garnered significant interest within the scientific community. As a halogenated aromatic ether nitrile, its unique structural motifs provide a versatile platform for a range of chemical transformations. While it has traditionally been valued as an important intermediate in broader organic synthesis, its contemporary relevance has been significantly amplified by its application in the cutting-edge field of targeted protein degradation.[1]

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides an in-depth exploration of the compound's physicochemical properties, a detailed, field-proven synthesis protocol, and a focused discussion on its pivotal role as a linker in the design of Proteolysis-targeting chimeras (PROTACs).

Physicochemical and Spectroscopic Properties

The compound typically presents as a powder or crystalline solid and should be stored in a dry, sealed container at room temperature to ensure stability.[2][3] A summary of its key physical and chemical properties is presented below.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 118449-57-3 | [2] |

| Molecular Formula | C₉H₈BrNO | [4][5] |

| Molecular Weight | 226.07 g/mol | [2][4] |

| Physical Form | Powder or crystals | [2] |

| Boiling Point | 344.4 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 162.1 ± 22.3 °C | [1] |

| Index of Refraction | 1.551 | [1] |

| InChI Key | JXVPKJBXTXXLPN-UHFFFAOYSA-N | [2] |

| Storage | Sealed in dry, room temperature | [2] |

Spectroscopic Profile

While specific experimental spectra are not widely published, the structure of this compound allows for a confident prediction of its key spectroscopic features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show three distinct signal sets. The aromatic protons on the brominated ring will appear as two doublets in the downfield region (approx. δ 6.8-7.5 ppm) due to ortho- and meta-coupling. The two methylene groups (-O-CH₂- and -CH₂-CN) will manifest as two triplets in the upfield region (approx. δ 4.2 ppm and δ 2.8 ppm, respectively), with their integration ratio being 2H each. The triplet pattern arises from the coupling between adjacent methylene protons.

-

IR (Infrared) Spectroscopy: The IR spectrum provides functional group identification. A sharp, medium-intensity absorption band is expected around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretch. The presence of the ether linkage will be confirmed by a strong C-O-C stretching vibration in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ range.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance). This results in two peaks of nearly equal intensity at m/z 225 and 227. Predicted adducts, such as [M+H]⁺, would appear at m/z 225.98621 and 227.98416.[6]

Synthesis and Purification

The most direct and common method for preparing this compound is through the cyanoethylation of 4-bromophenol.[1] This reaction is a specific type of Michael addition where the phenoxide ion acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated nitrile, typically acrylonitrile.

Causality in Experimental Design

The choice of a base (e.g., sodium carbonate, potassium carbonate, or a stronger base like sodium hydride) is critical. Its function is to deprotonate the weakly acidic phenolic hydroxyl group of 4-bromophenol, generating the more nucleophilic phenoxide anion. This anion is the active species that initiates the conjugate addition to acrylonitrile. The solvent, often a polar aprotic solvent like DMF or acetonitrile, is chosen to solubilize the reactants and facilitate the ionic reaction mechanism. The workup procedure involving extraction is designed to separate the organic product from the inorganic base and any unreacted water-soluble starting materials.

Detailed Synthesis Protocol

Objective: To synthesize this compound from 4-bromophenol and acrylonitrile.

Materials:

-

4-Bromophenol

-

Acrylonitrile (Caution: Toxic and flammable)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent and Reactant Addition: Add anhydrous DMF to the flask until the solids are suspended. Begin vigorous stirring. Carefully add acrylonitrile (1.2 eq) to the mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60-70 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromophenol spot is consumed (typically 4-6 hours).

-

Workup and Extraction: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine. This removes any acidic impurities and residual DMF.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.

Caption: Workflow for the synthesis of this compound.

Core Applications in Drug Development: The PROTAC Linker

The most prominent modern application of this compound is as a structural component, specifically a linker, in the synthesis of PROTACs.[4][7]

The PROTAC Mechanism

PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively destroy a target protein of interest (POI).[4] A PROTAC molecule consists of three parts:

-

A ligand that binds to the target POI.

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

When a PROTAC is introduced into a cell, it forms a ternary complex, bringing the POI and the E3 ligase into close proximity. The E3 ligase then tags the POI with ubiquitin molecules, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to trigger the destruction of multiple target protein molecules.

Caption: The catalytic mechanism of targeted protein degradation by a PROTAC.

The linker—for which this compound serves as a precursor—is not merely a passive spacer. Its length, rigidity, and chemical composition are critical for optimizing the formation of a stable and productive ternary complex. The ether linkage in this molecule provides rotational flexibility, while the three-carbon chain offers a defined spatial separation between the two ends of the PROTAC, which can be crucial for achieving the correct orientation for ubiquitination.

Safety, Handling, and Storage

This compound is a chemical intermediate that requires careful handling in a laboratory setting. It is classified as harmful and an irritant.[2][8]

Table 2: GHS Hazard and Precautionary Information

| Classification | Code | Description | Source |

| Hazard | H302 | Harmful if swallowed | [2][8] |

| H315 | Causes skin irritation | [2] | |

| H319 | Causes serious eye irritation | [2] | |

| H335 | May cause respiratory irritation | [8] | |

| Precaution | P264 | Wash hands thoroughly after handling | [8] |

| P271 | Use only outdoors or in a well-ventilated area | [8] | |

| P280 | Wear protective gloves/protective clothing/eye protection | [8] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |

| P405 | Store locked up | [8] |

Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3][9]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[9]

-

Handling Practices: Avoid generating dust. Use non-sparking tools. Ensure proper grounding to prevent electrostatic discharge.[3]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

Conclusion

This compound is more than a simple chemical building block; it is an enabling tool for advanced therapeutic design. Its well-defined structure, predictable reactivity, and straightforward synthesis make it a valuable intermediate. Its role as a linker precursor in the rapidly evolving field of targeted protein degradation highlights its importance to medicinal chemists and drug discovery professionals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the research and development of next-generation therapeutics.

References

- BIOSYNCE. (n.d.). This compound CAS 118449-57-3.

- LookChem. (n.d.). This compound.

- PubChem. (n.d.). 3-(4-Bromophenyl)propanenitrile.

- ChemUniverse. (n.d.). This compound [P69601].

- PubChemLite. (n.d.). This compound (C9H8BrNO).

Sources

- 1. biosynce.com [biosynce.com]

- 2. This compound | 118449-57-3 [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 3-(4-Bromophenoxy)propanenitrile

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(4-Bromophenoxy)propanenitrile, a key intermediate in organic synthesis and a component used in the development of PROTACs (Proteolysis Targeting Chimeras).[1] For researchers, scientists, and drug development professionals, accurate structural confirmation through spectroscopic analysis is a critical step in ensuring the integrity of their work. This document outlines the theoretical basis and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectra for this specific compound are not widely published in publicly accessible databases, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust predictive analysis. This approach demonstrates how a scientist can confidently predict and interpret spectral data for novel or sparsely documented compounds.

Molecular Structure and Key Features

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (CAS: 118449-57-3, Molecular Formula: C₉H₈BrNO, Molecular Weight: 226.07 g/mol ) possesses several distinct features that will give rise to characteristic spectroscopic signals.[1][2]

Caption: Structure of this compound with carbon numbering.

The key structural components to be identified are:

-

A para-substituted benzene ring .

-

An ether linkage (-O-).

-

A propyl chain (-CH₂-CH₂-).

-

A nitrile group (-C≡N).

-

A bromine atom on the aromatic ring.

Each of these components will produce a unique signature in the various spectra, allowing for a comprehensive and self-validating structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. Based on the structure of this compound, we expect to see four distinct signals.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2, H-6 | 6.8 - 7.0 | Doublet (d) | 2H | Aromatic protons ortho to the electron-donating ether group, shifted upfield. They are coupled to H-3 and H-5. |

| H-3, H-5 | 7.4 - 7.6 | Doublet (d) | 2H | Aromatic protons ortho to the electron-withdrawing bromine atom, shifted downfield. They are coupled to H-2 and H-6. |

| H-α (-O-CH₂-) | 4.1 - 4.3 | Triplet (t) | 2H | Methylene group adjacent to the deshielding oxygen atom. Coupled to the H-β protons. |

| H-β (-CH₂-CN) | 2.8 - 3.0 | Triplet (t) | 2H | Methylene group adjacent to the weakly electron-withdrawing nitrile group. Coupled to the H-α protons. |

Causality in Experimental Choices: The choice of a standard deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is crucial. CDCl₃ is generally a good first choice for non-polar to moderately polar compounds. The spectrum would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. Due to symmetry in the aromatic ring, we anticipate observing six distinct carbon signals for this compound.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 (C-Br) | 115 - 120 | Aromatic carbon directly attached to bromine. The electronegativity of bromine and halogen-induced shielding effects influence this shift. |

| C-1 (C-O) | 155 - 160 | Aromatic carbon attached to the highly electronegative oxygen atom, resulting in a significant downfield shift. |

| C-3, C-5 | 132 - 134 | Aromatic carbons ortho to the bromine atom. |

| C-2, C-6 | 116 - 118 | Aromatic carbons ortho to the oxygen atom. |

| C-α (-O-CH₂) | 60 - 65 | Aliphatic carbon bonded to the deshielding oxygen atom. |

| C-β (-CH₂-CN) | 18 - 22 | Aliphatic carbon adjacent to the nitrile group. |

| C-nitrile (-CN) | 117 - 120 | The carbon of the nitrile group, which typically appears in this region.[3] |

Trustworthiness Through Self-Validation: The number of observed peaks in both the ¹H and ¹³C NMR spectra provides a direct count of the unique proton and carbon environments. This must match the expected number from the proposed structure. For instance, observing six carbon signals, with four in the aromatic region (approx. 110-160 ppm) and two in the aliphatic region, strongly supports the overall carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3050 - 3100 | Aromatic C-H | Stretch |

| ~2850 - 3000 | Aliphatic C-H | Stretch |

| ~2250 | Nitrile (C≡N) | Stretch (characteristic sharp peak) |

| ~1580, ~1480 | Aromatic C=C | Stretch |

| ~1240 | Aryl-O (Ether) | Asymmetric Stretch |

| ~1030 | Aryl-O (Ether) | Symmetric Stretch |

| ~1070 | C-Br | Stretch |

| ~820 | C-H Bending | para-disubstituted ring |

The presence of a sharp, medium-intensity peak around 2250 cm⁻¹ is a highly reliable indicator of the nitrile functional group.[4] Similarly, the strong bands in the 1240-1030 cm⁻¹ region are characteristic of the aryl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we would expect to see a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Predicted Mass Spectrometry Data

| m/z Value | Ion | Comments |

| 225/227 | [M]⁺ | Molecular ion peak. The two peaks of approximately equal intensity (the M and M+2 peaks) are the hallmark of a monobrominated compound, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5] |

| 172/174 | [M - CH₂CH₂CN]⁺ | Loss of the propanenitrile side chain, resulting in the 4-bromophenoxy cation. |

| 156/158 | [M - OCH₂CH₂CN]⁺ | Cleavage of the ether bond, yielding the bromobenzene cation. |

| 93 | [C₆H₅O]⁺ | Loss of bromine and the propanenitrile group, leaving a phenoxy cation. |

Authoritative Grounding: The predicted fragmentation is based on established principles of mass spectral fragmentation, where cleavage often occurs at bonds adjacent to heteroatoms (like the ether oxygen) and results in the formation of stable carbocations or radical cations.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition (¹H):

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Integrate the resulting peaks and reference the spectrum to TMS (0 ppm).

-

-

Data Acquisition (¹³C):

-

Switch the probe to the carbon frequency.

-

Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling and results in a single peak for each unique carbon.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).[3]

-

A sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Caption: Workflow for NMR Data Acquisition.

IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

The data is typically plotted as % Transmittance versus Wavenumber (cm⁻¹).

-

Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This is known as Electron Ionization (EI).

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Sources

1H NMR and 13C NMR spectrum of 3-(4-Bromophenoxy)propanenitrile

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-(4-Bromophenoxy)propanenitrile

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule of interest in synthetic chemistry.[1][2] We will delve into the theoretical prediction of spectral features, including chemical shifts, signal multiplicities, and integration, and correlate these with the compound's distinct structural motifs. This document is intended for researchers and drug development professionals, providing both a fundamental understanding and a practical framework for spectral interpretation, supported by a detailed experimental protocol and authoritative references.

Introduction: The Structural Elucidation Challenge

This compound (C₉H₈BrNO) is a bifunctional organic molecule featuring a p-substituted aromatic ring and an aliphatic nitrile chain, connected by an ether linkage.[3][4][5] Its structure presents a clear and instructive case for the application of NMR spectroscopy. The precise arrangement of its eight protons and nine carbons creates a unique magnetic environment for each chemically distinct nucleus, resulting in a characteristic NMR fingerprint. Understanding this fingerprint is crucial for confirming the identity, purity, and structure of the synthesized compound.

This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra, explaining the causal relationships between molecular structure and spectral output. We will explore the influence of electronegativity, magnetic anisotropy, and spin-spin coupling, grounding our interpretations in the fundamental principles of NMR spectroscopy.[6][7]

Molecular Structure and Symmetry

To accurately predict the NMR spectra, we must first analyze the molecular structure for symmetry and identify all chemically non-equivalent protons and carbons.

Figure 1: Structure of this compound with atom numbering.

The molecule possesses a plane of symmetry bisecting the C1-O and C4-Br bonds. This symmetry renders the following pairs of atoms chemically equivalent:

-

Protons: H2/H6 and H3/H5.

-

Carbons: C2/C6 and C3/C5.

Consequently, we anticipate a total of four signals in the ¹H NMR spectrum and seven signals in the ¹³C NMR spectrum.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[6]

Chemical Shift and Integration

The chemical shift indicates the electronic environment of a proton. Electronegative atoms and π-systems deshield nearby protons, shifting their signals downfield (to a higher ppm value).[7][8]

-

Aromatic Protons (δ 6.5-8.0 ppm): The benzene ring protons are significantly deshielded due to the ring current effect.[8][9] We expect two distinct signals. The protons ortho to the electron-donating oxygen atom (H2/H6) will be more shielded (upfield) than the protons ortho to the electron-withdrawing bromine atom (H3/H5). Each signal will integrate to 2H.

-

Aliphatic Protons (δ 2.5-4.5 ppm):

-

-O-CH₂- (Hα): The protons on the methylene group bonded to the ether oxygen are strongly deshielded by its electronegativity. This signal is expected to appear furthest downfield in the aliphatic region, integrating to 2H.

-

-CH₂-CN (Hβ): The nitrile group also exerts a deshielding effect, though typically less pronounced than an ether oxygen. This signal will appear upfield relative to the Hα protons and will also integrate to 2H.

-

Multiplicity and Coupling Constants

Signal multiplicity arises from spin-spin coupling, the interaction between non-equivalent protons on adjacent carbons. The number of peaks in a signal is described by the "n+1 rule," where 'n' is the number of neighboring protons.[6][10]

Figure 2: ¹H-¹H spin-spin coupling relationships in the molecule.

-

Aromatic Signals: The H2/H6 protons are coupled to the H3/H5 protons (and vice-versa). This is a three-bond (ortho) coupling. Therefore, both aromatic signals are expected to appear as doublets (n=1, so 1+1=2). The typical ortho-coupling constant (³J) in benzene rings is 7-9 Hz.[11]

-

Aliphatic Signals: The Hα protons are adjacent to the two Hβ protons. According to the n+1 rule (n=2), the Hα signal will be split into a triplet. Similarly, the Hβ protons are adjacent to the two Hα protons, so their signal will also be a triplet. This three-bond (vicinal) coupling constant (³J) is typically in the range of 6-8 Hz for freely rotating alkyl chains.[12][13]

Predicted ¹H NMR Data Summary

| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| A | H3 / H5 | ~7.45 | Doublet (d) | 2H | ³J ≈ 8-9 Hz |

| B | H2 / H6 | ~6.90 | Doublet (d) | 2H | ³J ≈ 8-9 Hz |

| C | Hα (-O-CH₂) | ~4.25 | Triplet (t) | 2H | ³J ≈ 6-8 Hz |

| D | Hβ (-CH₂-CN) | ~2.90 | Triplet (t) | 2H | ³J ≈ 6-8 Hz |

Analysis of the ¹³C NMR Spectrum

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak. The chemical shift is highly dependent on the carbon's hybridization and the electronegativity of attached atoms.[14][15]

-

Nitrile Carbon (Cγ): The sp-hybridized carbon of the nitrile group typically resonates in the range of δ 115-125 ppm.[9]

-

Aromatic Carbons (C1-C6): The sp²-hybridized aromatic carbons appear between δ 110-160 ppm.

-

C1 (ipso-C-O): The carbon directly attached to the highly electronegative oxygen will be the most deshielded aromatic carbon, appearing furthest downfield (~157 ppm).

-

C4 (ipso-C-Br): The carbon bonded to bromine is subject to the "heavy atom effect," where the large electron cloud causes increased shielding, shifting the signal upfield despite bromine's electronegativity.[16] This signal is expected around 115-120 ppm.

-

C3/C5: These carbons are ortho to the bromine and meta to the oxygen. They will be deshielded relative to benzene (~128.5 ppm) and are expected around 133 ppm.

-

C2/C6: These carbons are ortho to the electron-donating oxygen group and will be shielded, appearing upfield around 116 ppm.

-

-

Aliphatic Carbons (Cα, Cβ):

-

Cα (-O-CH₂-): The sp³ carbon attached to the ether oxygen is significantly deshielded and is expected in the δ 60-70 ppm range.

-

Cβ (-CH₂-CN): The sp³ carbon adjacent to the nitrile group is less deshielded and should appear in the δ 15-25 ppm range.

-

Predicted ¹³C NMR Data Summary

| Signal Label | Assignment | Predicted δ (ppm) |

| 1 | C1 (ipso-C-O) | ~157.0 |

| 2 | C3 / C5 | ~133.0 |

| 3 | Cγ (-CN) | ~118.0 |

| 4 | C2 / C6 | ~116.5 |

| 5 | C4 (ipso-C-Br) | ~115.8 |

| 6 | Cα (-O-CH₂) | ~65.0 |

| 7 | Cβ (-CH₂-CN) | ~18.0 |

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized procedure for obtaining high-quality NMR spectra of this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of the solid this compound sample.

-

Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it dissolves a wide range of organic compounds and its residual proton signal (δ ~7.26 ppm) and carbon triplet (δ ~77.16 ppm) are well-documented.[17]

-

Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

Figure 3: Standardized workflow for NMR sample preparation and data processing.

For ¹H Spectrum:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16.

-

Spectral Width: -2 to 12 ppm.

For ¹³C Spectrum:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 128-1024 (or more, as ¹³C is much less sensitive than ¹H).

-

Spectral Width: -10 to 220 ppm.

Data Processing

-

Fourier Transformation: Convert the raw time-domain data (Free Induction Decay - FID) into the frequency-domain spectrum.

-

Phasing: Adjust the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: Ensure the baseline of the spectrum is flat and at zero intensity.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration (¹H only): Integrate the area under each signal to determine the relative ratio of protons.

Conclusion

The structural features of this compound give rise to a distinct and predictable set of signals in its ¹H and ¹³C NMR spectra. The aromatic region displays a classic AA'BB' pattern of two doublets, while the aliphatic chain produces two mutually coupled triplets. The ¹³C spectrum is characterized by seven unique resonances, with chemical shifts strongly influenced by the attached functional groups (ether, bromide, and nitrile). By carefully analyzing the chemical shifts, integrations, and coupling patterns, researchers can unequivocally confirm the structure of this compound. The protocols and predictive data provided in this guide serve as a robust framework for the spectral analysis of this molecule and other similarly substituted organic compounds.

References

- Abraham, R. J., & Mobli, M. (2008). Proton Chemical Shifts in NMR. Modgraph. [Link]

- BIOSYNCE. (n.d.). This compound CAS 118449-57-3.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.

- University of Bath. (n.d.). H NMR Spectroscopy.

- University of Alberta. (n.d.). NMR Chemical Shifts.

- Human Metabolome Database. (n.d.). Propionitrile 1H NMR Spectrum.

- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.

- ChemConnections. (n.d.). Interpreting 1H (Proton) NMR Spectra.

- PubChemLite. (n.d.). This compound (C9H8BrNO).

- PubChem. (n.d.). This compound.

- SpectraBase. (n.d.). Propionitrile 13C NMR.

- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- University of Puget Sound. (n.d.). 13C-NMR.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- UCL. (n.d.). Chemical shifts.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development. [Link]

- Pharmacy 180. (n.d.). Spin-Spin Coupling.

- Tormena, C. F., et al. (2008). NMR spin-spin couplings involving nuclei in the neighborhood of a carbonyl group. Magnetic Resonance in Chemistry. [Link]

- UCL. (n.d.). Spin-Spin Coupling.

- Química Orgánica. (n.d.). Spin-Spin Coupling.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

Sources

- 1. biosynce.com [biosynce.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | 118449-57-3 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]

- 5. This compound | C9H8BrNO | CID 7020697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. acdlabs.com [acdlabs.com]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Spin-Spin Coupling [quimicaorganica.org]

- 11. chemconnections.org [chemconnections.org]

- 12. pharmacy180.com [pharmacy180.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. compoundchem.com [compoundchem.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the FTIR Analysis of 3-(4-Bromophenoxy)propanenitrile

Introduction: Unveiling Molecular Structure with Infrared Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique in modern research and development, offering a non-destructive yet powerful method for identifying functional groups within a molecule.[1][2][3] The principle of FTIR spectroscopy lies in the interaction of infrared radiation with a sample, causing molecular bonds to vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of infrared radiation at characteristic wavenumbers, generating a unique spectral fingerprint for the molecule under investigation.[1][3]

This guide provides a comprehensive technical overview of the application of FTIR spectroscopy for the structural elucidation of 3-(4-Bromophenoxy)propanenitrile, a molecule of interest in pharmaceutical and chemical synthesis. We will delve into the theoretical underpinnings of the vibrational modes associated with its key functional groups: the nitrile, the aryl ether, and the brominated aromatic ring. Furthermore, this document will present a detailed, field-proven experimental protocol for acquiring a high-quality FTIR spectrum and a systematic approach to its interpretation.

Molecular Structure of this compound

A thorough understanding of the molecular structure is paramount for accurate spectral interpretation. This compound is comprised of a propanenitrile chain linked to a 4-bromophenyl group via an ether linkage.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The choice of sampling technique is critical for obtaining a reliable FTIR spectrum. For a solid or liquid sample such as this compound, Attenuated Total Reflectance (ATR) is a highly recommended method due to its minimal sample preparation and ease of use.[2][4][5]

Instrumentation and Parameters

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Accessory: A single-reflection diamond ATR accessory.

-

Spectral Range: 4000–400 cm⁻¹[1]

-

Resolution: 4 cm⁻¹[6]

-

Number of Scans: 32 (co-added for both background and sample)[7]

Step-by-Step ATR-FTIR Analysis Workflow

-

Instrument Preparation: Power on the FTIR spectrometer and allow it to stabilize for at least 30 minutes to ensure the source and electronics reach thermal equilibrium.[7]

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean. Wipe the crystal surface with a lint-free wipe soaked in a volatile solvent like isopropanol or acetone and allow it to dry completely.[2]

-

Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.[2][3]

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal.

-

If the sample is a solid, apply gentle and even pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[8]

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[2]

-

-

Data Processing:

-

Perform a baseline correction on the resulting spectrum to account for any baseline drift.

-

Normalize the spectrum if necessary for comparison with other spectra.

-

Caption: Workflow for FTIR analysis using an ATR accessory.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FTIR spectrum of this compound can be divided into several key regions, each providing information about specific functional groups.

The Functional Group Region (4000–1500 cm⁻¹)

-

Aromatic C-H Stretch (3100–3000 cm⁻¹): The presence of the benzene ring will give rise to multiple weak to medium absorption bands in this region, corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.

-

Aliphatic C-H Stretch (3000–2850 cm⁻¹): The methylene (-CH₂-) groups in the propanenitrile chain will exhibit characteristic symmetric and asymmetric stretching vibrations in this range.

-

Nitrile (C≡N) Stretch (2260–2220 cm⁻¹): This is a highly diagnostic absorption for the nitrile functional group.[9][10] For aromatic nitriles, this peak is typically sharp and of medium to strong intensity.[2][11] Conjugation with the aromatic ring through the ether linkage may slightly lower the frequency compared to saturated nitriles.[11]

-

Aromatic C=C Stretch (1600–1450 cm⁻¹): The benzene ring will show a series of sharp, medium-intensity bands in this region due to the stretching vibrations of the carbon-carbon double bonds within the ring.

The Fingerprint Region (1500–400 cm⁻¹)

This region contains a wealth of complex vibrational information, including bending and stretching modes that are unique to the overall molecular structure.

-

Aryl Ether (Ar-O-C) Stretch (1300–1000 cm⁻¹): Aryl alkyl ethers typically exhibit two strong C-O stretching bands.[12][13][14] An asymmetric C-O-C stretch is expected around 1250 cm⁻¹, and a symmetric stretch will appear near 1040 cm⁻¹.[13][14][15] These are often the most intense bands in this region of the spectrum for an ether.[16]

-

Aromatic C-H Bending (900–675 cm⁻¹): The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern of the benzene ring. For a 1,4-disubstituted (para) benzene ring, a strong absorption band is expected in the range of 860–800 cm⁻¹.

-

Carbon-Bromine (C-Br) Stretch (600–500 cm⁻¹): The stretching vibration of the C-Br bond is expected to appear in the low-frequency end of the fingerprint region. This absorption is often of medium to strong intensity.

Summary of Expected FTIR Absorption Bands

| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |

| 3100–3000 | Aromatic C-H Stretch | Weak to Medium |

| 3000–2850 | Aliphatic C-H Stretch | Medium |

| 2240–2220 | Nitrile (C≡N) Stretch | Medium to Strong, Sharp |

| 1600–1450 | Aromatic C=C Stretch | Medium, Sharp |

| ~1250 | Asymmetric Aryl-O-C Stretch | Strong |

| ~1040 | Symmetric Aryl-O-C Stretch | Strong |

| 860–800 | Aromatic C-H Out-of-Plane Bending (para-disubstituted) | Strong |

| 600–500 | C-Br Stretch | Medium to Strong |

Conclusion: A Powerful Tool for Structural Verification

FTIR spectroscopy provides a rapid, reliable, and informative method for the structural analysis of this compound. By following a robust experimental protocol and systematically interpreting the resulting spectrum, researchers can confidently identify the key functional groups and verify the molecular structure. The characteristic absorptions of the nitrile, aryl ether, and brominated aromatic moieties, in conjunction with the aromatic and aliphatic C-H vibrations, create a unique spectral fingerprint that is invaluable for quality control, reaction monitoring, and compound characterization in the pharmaceutical and chemical industries.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- University of the West Indies. (n.d.). Sample preparation for FT-IR.

- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.

- Innovatech Labs. (2011, December 8). FTIR Analysis Sampling Techniques.

- Agilent. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE.

- Química Organica.org. (n.d.). IR spectrum: Nitriles.

- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.

- Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. (n.d.). Ether Infrared spectra.

- White Bear Photonics. (2025, June 17). Demystifying FTIR: A Practical Guide for New Users.

- Shimadzu. (n.d.). Resolution and Aperture.

- Smith, R. E., McKee, J., & Zanger, M. (2002). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry.

- Smith, R. E., McKee, J. R., & Zanger, M. (2002). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry.

- Química Organica.org. (n.d.). IR spectrum: Ethers.

- Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.

- Ramalingam, S., Periandy, S., Narayanan, B., & Mohan, S. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 76(1), 84–92. [Link]

- Chemistry Insight. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube.

- Bhoyate, S., Ionescu, M., Radojcic, D., & Gupta, R. K. (2017). Highly flame-retardant bio-based polyurethanes using novel reactive polyols. Journal of Applied Polymer Science, 135(11), 45981.

- Li, R., Zheng, C., & Liu, J. (2025, August 7). Data acquisition and interferogram data treatment in FT-IR spectrometers. Optics and Precision Engineering, 26(8), 2115-2123.

- Mayer, J. E., Strickland, A. D., & Plesh, P. L. (2021). Selecting optimal features from Fourier transform infrared spectroscopy for discrete-frequency imaging. Journal of Biomedical Optics, 26(11), 116501.

- LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers.

Sources

- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. agilent.com [agilent.com]

- 4. jascoinc.com [jascoinc.com]

- 5. FTIR Analysis Sampling Techniques - Innovatech Labs [innovatechlabs.com]

- 6. Resolution and Aperture : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. whitebearphotonics.com [whitebearphotonics.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 13. IR spectrum: Ethers [quimicaorganica.org]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-(4-Bromophenoxy)propanenitrile

Introduction

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures.[1][2] This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(4-Bromophenoxy)propanenitrile. As a molecule incorporating a halogenated aromatic ring, an ether linkage, and a nitrile functional group, its fragmentation behavior offers a compelling case study in the fundamental principles of mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural characterization and compound identification. The insights provided herein are derived from established principles of fragmentation for each of the constituent functional groups.[3][4][5][6]

This compound has a molecular formula of C₉H₈BrNO and a molecular weight of approximately 226.07 g/mol .[7][8][9][10][11][12] The presence of a bromine atom is a key feature, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.[13] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of similar intensity separated by two mass-to-charge units (M and M+2).[13]

Predicted Electron Ionization (EI) Fragmentation Pathways

Upon electron ionization, a high-energy electron is removed from the this compound molecule, forming an energetically unstable molecular ion (M⁺˙).[2] This molecular ion will then undergo a series of fragmentation reactions to produce smaller, more stable charged fragments.[1][2] The most probable fragmentation pathways are dictated by the stability of the resulting cations and neutral losses. For this molecule, the key fragmentation points are the ether linkage and the propanenitrile chain.

The primary fragmentation mechanisms expected for this compound are:

-

Alpha-Cleavage: This involves the cleavage of a bond adjacent to a heteroatom, such as the oxygen in the ether group.[3][4][14]

-

Inductive Cleavage: This is initiated by the electronegativity of a heteroatom, leading to the heterolytic cleavage of an adjacent bond.[15][16]

-

Cleavage of the Ether Bond: Aromatic ethers can cleave at the C-O bond, often influenced by the stability of the resulting aromatic cation.[5][6]

-

Fragmentation of the Propionitrile Side Chain: The aliphatic nitrile chain can undergo fragmentation, although alpha-cleavage directly adjacent to the nitrile group is generally not a dominant pathway.[17][18]

Visualizing the Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Caption: Predicted EI-MS fragmentation of this compound.

Detailed Analysis of Key Fragments

-

Molecular Ion (m/z 226/228): The molecular ion peak is expected to be observed, showing the characteristic 1:1 intensity ratio for a monobrominated compound.[13] Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[5]

-

Formation of the 4-Bromophenoxy Cation (m/z 171/173): A major fragmentation pathway for aromatic ethers involves cleavage of the bond beta to the aromatic ring.[5] In this case, cleavage of the O-CH₂ bond would result in the formation of a stable, resonance-stabilized 4-bromophenoxy cation. This is often a prominent peak in the mass spectra of such compounds.

-

Formation of the Bromophenyl Cation (m/z 155/157): The 4-bromophenoxy cation (m/z 171/173) can subsequently lose a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for phenolic cations.[5] This would lead to the formation of the bromophenyl cation.

-

Formation of the Propanenitrile Cation (m/z 55): Alpha-cleavage of the C-O bond of the ether linkage can lead to the formation of a propanenitrile cation and a 4-bromophenoxy radical.[3][4] This fragment would appear at m/z 55.

-

Other Potential Fragments: While less prominent, other fragmentation pathways could include the loss of a hydrogen atom from the molecular ion to give a peak at m/z 225/227. Fragmentation of the propanenitrile chain itself could lead to smaller fragments, but these are generally less diagnostic than the major fragments described above. For instance, a McLafferty rearrangement is possible for longer chain nitriles, which could lead to a characteristic peak at m/z 41, though this is less likely to be a major pathway here.

Summary of Predicted Mass Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 226/228 | Molecular Ion | [C₉H₈BrNO]⁺˙ | Electron Ionization |

| 171/173 | 4-Bromophenoxy cation | [C₆H₄BrO]⁺ | β-cleavage of the ether linkage |

| 155/157 | Bromophenyl cation | [C₆H₄Br]⁺ | Loss of CO from the 4-bromophenoxy cation |

| 55 | Propanenitrile cation | [C₃H₅N]⁺ | α-cleavage of the ether linkage |

Hypothetical Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is proposed:

1. Sample Preparation:

- Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

- Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8890 GC System (or equivalent).

- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

- Injector: Split/splitless injector, operated in splitless mode at 250°C.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

- Oven Temperature Program:

- Initial temperature: 70°C, hold for 2 minutes.

- Ramp: 15°C/min to 280°C.

- Hold: 5 minutes at 280°C.

- MS Ion Source: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Mass Range: Scan from m/z 40 to 300.

3. Data Acquisition and Analysis:

- Inject 1 µL of the prepared sample into the GC-MS system.

- Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

- Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.

Workflow for Data Analysis

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]

- 4. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

- 5. GCMS Section 6.13 [people.whitman.edu]

- 6. scribd.com [scribd.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound | C9H8BrNO | CID 7020697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. biosynce.com [biosynce.com]

- 11. This compound | 118449-57-3 [sigmaaldrich.com]

- 12. This compound | 118449-57-3 [chemicalbook.com]

- 13. savemyexams.com [savemyexams.com]

- 14. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 3-(4-Bromophenoxy)propanenitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4-Bromophenoxy)propanenitrile, a key intermediate in organic synthesis and a crucial component in the architecture of Proteolysis Targeting Chimeras (PROTACs). In the absence of extensive published quantitative data, this document establishes a framework for understanding and predicting its solubility based on first principles of physical chemistry and molecular structure. We delve into the thermodynamic principles governing solubility, analyze the physicochemical properties of the title compound, and provide a detailed, field-proven experimental protocol for researchers to determine its solubility with high fidelity. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems to advance their research and development efforts.

Introduction: The Critical Role of Solubility in Modern Drug Discovery

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the success or failure of chemical processes and pharmaceutical development.[1] For active pharmaceutical ingredients (APIs) and their intermediates, solubility directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[2][3] Poor solubility can lead to inadequate drug absorption, unreliable results in vitro, and significant hurdles in formulation, making it a primary focus during lead optimization and process development.[4]

This compound (CAS 118449-57-3) has emerged as a valuable building block, notably as a linker component in the synthesis of PROTACs.[5] PROTACs are large, complex molecules designed to hijack the cell's natural protein disposal machinery, and their physicochemical properties, including solubility, are critically influenced by each component part, especially the linker.[6][7] Understanding the solubility of this compound is therefore not merely an academic exercise but a prerequisite for designing effective and developable therapeutic agents.

This guide will provide a three-pillared approach to understanding the solubility of this compound:

-

Theoretical Framework: An exploration of the intermolecular forces and thermodynamic principles that govern the dissolution process.

-

Predictive Analysis: An expert assessment of the compound's likely solubility profile based on its molecular structure and comparison with analogous compounds.

-

Experimental Validation: A detailed, step-by-step protocol for the equilibrium shake-flask method, enabling researchers to generate reliable, quantitative solubility data.

Theoretical & Predictive Framework for Solubility

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[8] This principle is rooted in the intermolecular forces—van der Waals forces, dipole-dipole interactions, and hydrogen bonding—that govern the interactions between solute and solvent molecules.[9] Dissolution is a thermodynamic process driven by changes in enthalpy (ΔH) and entropy (ΔS). For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[10][11]

Molecular Structure Analysis of this compound

To predict the solubility of this compound, we must first dissect its molecular structure:

-

4-Bromophenoxy Group: This portion of the molecule is dominated by a large, nonpolar aromatic ring. The bromine atom adds to the molecular weight and polarizability but does not significantly increase polarity. This group suggests a preference for nonpolar or moderately polar solvents. Halogenated aromatic compounds generally exhibit limited solubility in water.[2] For instance, 4-bromophenol is freely soluble in solvents like alcohol, chloroform, and ether, but has limited solubility in water.[12]

-

Ether Linkage (-O-): The ether group introduces a polar element capable of acting as a hydrogen bond acceptor. This feature can enhance solubility in polar aprotic solvents and, to a lesser extent, in polar protic solvents.

-

Propanenitrile Group (-CH₂CH₂CN): The nitrile functional group (-C≡N) is strongly polar and possesses a significant dipole moment. The nitrile nitrogen can act as a hydrogen bond acceptor. Simple aliphatic nitriles like propionitrile are colorless, water-soluble liquids, indicating the solubilizing effect of the nitrile group.[5][13]

Overall Polarity Assessment: this compound is an amphiphilic molecule with distinct polar (ether, nitrile) and nonpolar (bromophenyl) regions. Its overall character is moderately polar. The nonpolar surface area of the bromophenyl ring is substantial, which will limit its solubility in highly polar solvents like water. Conversely, the polar nitrile group will limit its solubility in purely nonpolar solvents like hexanes. Therefore, the compound is expected to exhibit maximum solubility in solvents of intermediate polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions.

Hansen Solubility Parameters (HSP) as a Predictive Tool